![molecular formula C9H12N2O3S B479166 N-{3-[(methylsulfonyl)amino]phenyl}acetamide CAS No. 83922-49-0](/img/structure/B479166.png)

N-{3-[(methylsulfonyl)amino]phenyl}acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

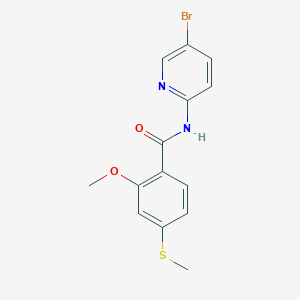

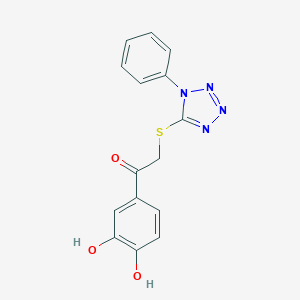

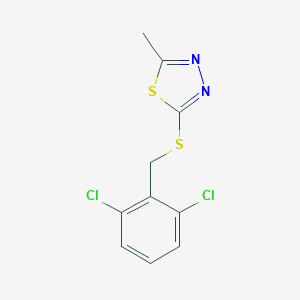

Synthesis and Antimicrobial Evaluation

N-{3-[(methylsulfonyl)amino]phenyl}acetamide and related compounds have been synthesized for use as antimicrobial agents. These compounds, incorporating a sulfamoyl moiety, have shown promising results in their in vitro antibacterial and antifungal activities. The synthesis process involves reactions with a range of reagents to form various heterocyclic compounds, demonstrating the chemical versatility and potential pharmaceutical application of this compound derivatives (Darwish, Fattah, Attaby, & Al-Shayea, 2014).

Conformational Analysis

The compound's conformation has been analyzed to understand its chemical behavior better. Studies using methods like the dipole moment method and quantum chemical calculations have provided insights into the preferred conformations of this compound derivatives. These studies help in understanding the compound's reactivity and potential interactions in biological systems (Ishmaeva et al., 2015).

Biological and Pharmacological Activities

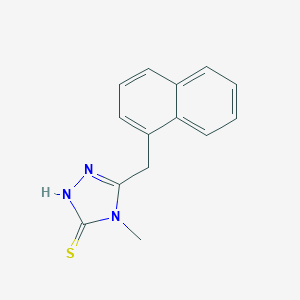

Anticonvulsant Properties

Several derivatives of this compound have shown anticonvulsant activities. The compounds' structures, particularly the spatial arrangement of amide groups, contribute to their pharmacological action. These findings provide a basis for further exploration of these compounds as potential anticonvulsant medications (Camerman et al., 2005).

Enzyme Inhibitory Potential

Research has explored the enzyme inhibitory potential of sulfonamides containing benzodioxane and acetamide moieties, including this compound derivatives. These compounds have shown substantial inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase, indicating their potential for treating conditions associated with enzyme dysfunction (Abbasi et al., 2019).

Antioxidant Activity

Compounds related to this compound, particularly coordination complexes constructed from pyrazole-acetamide derivatives, have shown significant antioxidant activity. The antioxidant properties of these compounds, demonstrated through various assays, highlight their potential as therapeutic agents for oxidative stress-related conditions (Chkirate et al., 2019).

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for N-{3-[(methylsulfonyl)amino]phenyl}acetamide.

Mode of Action

Related compounds have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound might interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Given the wide range of biological activities associated with similar compounds , it’s likely that multiple pathways are affected, leading to downstream effects that contribute to its overall biological activity.

Pharmacokinetics

It’s known that the compound has a molecular weight of 22827g/mol , which might influence its bioavailability and pharmacokinetic properties.

Result of Action

Based on the biological activities of similar compounds , it’s likely that the compound exerts its effects through a combination of mechanisms, potentially including modulation of receptor activity, inhibition of enzyme function, and alteration of cellular signaling pathways.

Action Environment

It’s known that the compound is sensitive to moisture , suggesting that environmental conditions such as humidity could potentially affect its stability and efficacy.

Propiedades

IUPAC Name |

N-[3-(methanesulfonamido)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3S/c1-7(12)10-8-4-3-5-9(6-8)11-15(2,13)14/h3-6,11H,1-2H3,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFDIVZYTDDPHKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2R,3S)-3-hydroxy-2-methoxy-3-phenylpropyl]phenol](/img/structure/B479093.png)

![1-[(4-Tert-butylphenyl)sulfonyl]piperidine](/img/structure/B479120.png)

![4-benzyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B479127.png)

![1-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-3,3-dimethyl-2-butanone](/img/structure/B479135.png)

![5-[(3-Bromobenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B479147.png)

![N-[4-(pyridin-4-ylmethyl)phenyl]naphthalene-1-carboxamide](/img/structure/B479162.png)

![N-{1-benzyl-2-[(2-furylmethyl)amino]-2-oxoethyl}benzamide](/img/structure/B479163.png)